molecular formula C19H15BrN2O6 B11615614 N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-bromophenyl)carbonyl]amino}prop-2-enoyl]glycine

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-bromophenyl)carbonyl]amino}prop-2-enoyl]glycine

Cat. No.: B11615614
M. Wt: 447.2 g/mol
InChI Key: OGIGGBPLNQCSKI-AUWJEWJLSA-N
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Description

2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID typically involves multi-step organic reactionsThe final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID apart from similar compounds is its unique combination of the benzodioxole and bromophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H15BrN2O6

Molecular Weight

447.2 g/mol

IUPAC Name

2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoyl]amino]acetic acid

InChI

InChI=1S/C19H15BrN2O6/c20-13-4-2-1-3-12(13)18(25)22-14(19(26)21-9-17(23)24)7-11-5-6-15-16(8-11)28-10-27-15/h1-8H,9-10H2,(H,21,26)(H,22,25)(H,23,24)/b14-7-

InChI Key

OGIGGBPLNQCSKI-AUWJEWJLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCC(=O)O)\NC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCC(=O)O)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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